(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
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Description
(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a useful research compound. Its molecular formula is C14H12BrNO3 and its molecular weight is 322.158. The purity is usually 95%.
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Biological Activity
The compound (4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate represents a class of organic compounds that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C14H12BrN1O3
- Molecular Weight : 320.16 g/mol
- Functional Groups : Carbamate, furan, bromophenyl
The presence of the furan ring and the bromophenyl moiety suggests potential interactions with biological targets, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing furan derivatives. For instance, benzo[b]furan derivatives have shown promising results against various cancer cell lines. In one study, compounds similar to the target compound exhibited significant antiproliferative activity, with IC50 values in the low nanomolar range against human cancer cell lines such as HeLa and L1210 .
Antimicrobial Activity
Compounds derived from furan and its analogs have also been investigated for their antimicrobial properties. A review of benzo[b]furan derivatives indicated notable antibacterial and antifungal activities. For example, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of antimicrobial action .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that furan-containing compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The furan ring may contribute to antioxidant properties, reducing oxidative stress in cells.
Table 1: Biological Activity of Related Compounds
Compound Name | Activity Type | IC50 (nM) | Target Organism/Cell Line |
---|---|---|---|
Benzo[b]furan derivative 6a | Anticancer | 24 | HeLa |
7-hydroxy-6-methoxy benzo[b]furan | Anticancer | 16 | L1210 |
Furan derivative A | Antibacterial | 32 | Staphylococcus aureus |
Furan derivative B | Antifungal | 50 | Candida albicans |
Table 2: Structure-Activity Relationship (SAR)
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
C–3 | Methyl | Increased potency |
C–6 | Methoxy | Enhanced selectivity |
C–7 | Methoxy | Reduced activity |
Case Study 1: Anticancer Efficacy
A study conducted on a series of furan derivatives demonstrated that modifications at the C–3 position significantly enhanced anticancer activity. The compound with a methyl group at this position showed an IC50 value of 16 nM against the HeLa cell line, outperforming other derivatives in the series .
Case Study 2: Antimicrobial Properties
Research evaluating the antimicrobial efficacy of furan derivatives found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism contributing to its effectiveness .
Properties
IUPAC Name |
(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c15-12-5-3-11(4-6-12)10-19-14(17)16-8-7-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRWUACTFLPSTG-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CNC(=O)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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